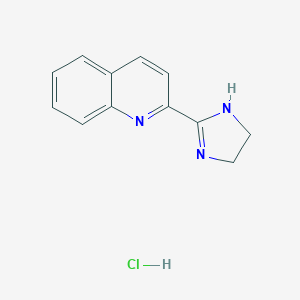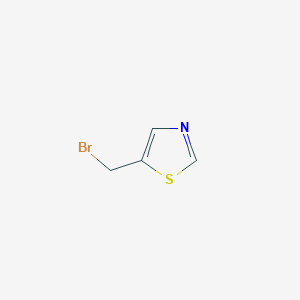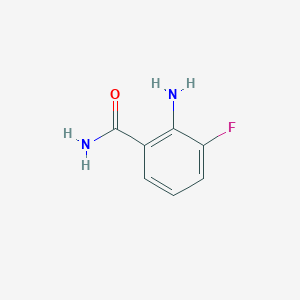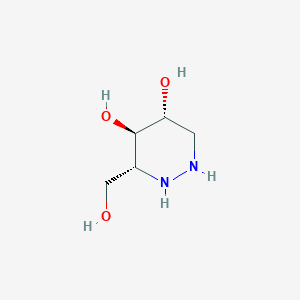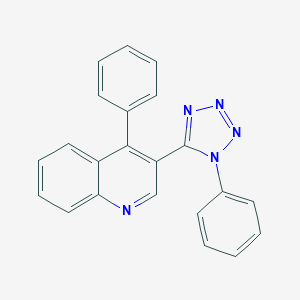
4-Isopropylnaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropylnaphthalene-1,2-dione is a chemical compound with the molecular formula C12H10O2. It is also known as 1,2-naphthoquinone-4-isopropyl. This compound is widely used in scientific research due to its ability to act as an electron acceptor in organic synthesis. In
Mecanismo De Acción
The mechanism of action of 4-Isopropylnaphthalene-1,2-dione is related to its ability to act as an electron acceptor. In biological systems, quinone compounds such as 4-Isopropylnaphthalene-1,2-dione can undergo redox reactions with various biomolecules, including proteins, lipids, and DNA. These reactions can lead to the formation of reactive oxygen species (ROS) and oxidative stress, which can have both beneficial and harmful effects on the body.
Biochemical and Physiological Effects:
Studies have shown that 4-Isopropylnaphthalene-1,2-dione can have various biochemical and physiological effects on the body. For example, it has been shown to have antioxidant properties, which can help protect against oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Isopropylnaphthalene-1,2-dione in lab experiments is its ability to act as an electron acceptor in organic synthesis. This makes it a useful tool for synthesizing various organic compounds. Additionally, its antioxidant and anti-inflammatory properties make it a useful compound for studying the effects of oxidative stress and inflammation on the body. However, one limitation of using 4-Isopropylnaphthalene-1,2-dione in lab experiments is its potential to form ROS and cause oxidative stress. Careful handling and proper safety precautions should be taken when working with this compound.
Direcciones Futuras
There are many future directions for research involving 4-Isopropylnaphthalene-1,2-dione. One area of research could be focused on developing new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, research could be done to further understand the mechanism of action of quinone compounds in biological systems, including the formation of ROS and oxidative stress. Finally, research could be done to explore the potential therapeutic applications of 4-Isopropylnaphthalene-1,2-dione, including its antioxidant and anti-inflammatory properties.
Conclusion:
In conclusion, 4-Isopropylnaphthalene-1,2-dione is a widely used compound in scientific research due to its ability to act as an electron acceptor in organic synthesis. It has various biochemical and physiological effects on the body, including antioxidant and anti-inflammatory properties. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for research involving 4-Isopropylnaphthalene-1,2-dione, including developing new synthesis methods and exploring its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-Isopropylnaphthalene-1,2-dione can be achieved through a variety of methods. One common method involves the oxidation of 4-isopropylnaphthalene using potassium permanganate. Another method is the oxidation of 4-isopropylnaphthalene using chromium trioxide. Both methods result in the formation of 4-Isopropylnaphthalene-1,2-dione with high yields.
Aplicaciones Científicas De Investigación
4-Isopropylnaphthalene-1,2-dione has been widely used in scientific research for its ability to act as an electron acceptor in organic synthesis. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. Additionally, it has been used as a model compound for studying the mechanism of action of quinone compounds in biological systems.
Propiedades
Número CAS |
162050-74-0 |
|---|---|
Nombre del producto |
4-Isopropylnaphthalene-1,2-dione |
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
4-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-8(2)11-7-12(14)13(15)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
Clave InChI |
ILAMMXAQNXGOJN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
SMILES canónico |
CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
Sinónimos |
1,2-Naphthalenedione, 4-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



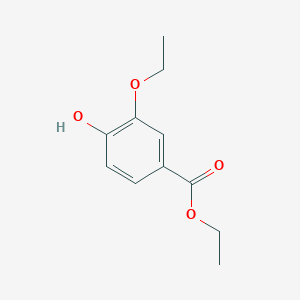

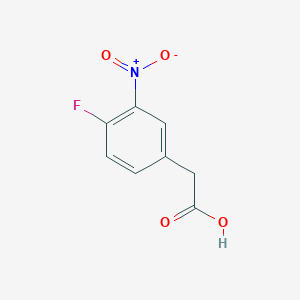
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)
![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)


